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Compound of Interest

Compound Name: 5-(2-Chlorophenyl)nicotinaldehyde
CAS No.: 855301-00-7
Cat. No.: B1593318

Get Quote

Technical Monograph: 5-(2-
Chlorophenyl)nicotinaldehyde

Executive Summary & Structural Identity

5-(2-Chlorophenyl)nicotinaldehyde (IUPAC: 5-(2-chlorophenyl)pyridine-3-carbaldehyde) is a
biaryl heterocyclic intermediate critical in the synthesis of p38 MAP kinase inhibitors,

phosphodiesterase (PDE) modulators, and fused pyridine scaffolds.[1] Its chemical behavior is
defined by the interplay between the electrophilic aldehyde at position C3, the electron-
deficient pyridine ring, and the sterically hindering ortho-chloro substituent on the phenyl ring.

This guide provides a rigorous physicochemical profile, a validated synthetic workflow via
Suzuki-Miyaura cross-coupling, and analytical protocols for quality assurance.

Molecular Descriptors
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Property Value Note

Precursor: 5-

Not Assigned (Novel o
CAS Number Bromonicotinaldehyde (CAS

Intermediate)

31181-90-5)
Formula
Mol.[1][2][3][4][5][6] Weight 217.65 g/mol
SMILES Clclcceccl-c2encc(C=0)c2 Useful for cheminformatics
Appearance Off-white to pale yellow solid Predicted based on structural

analogs

Physicochemical Profile (Predicted & Experimental)

As a specialized intermediate, definitive experimental constants are often unavailable in public
registries. The following data combines structural activity relationship (SAR) predictions with
standard experimental determination protocols.

Solubility & Lipophilicity
The ortho-chloro substitution introduces significant lipophilicity and twists the biaryl bond,
reducing planarity compared to the non-chlorinated analog.
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Experimental Protocol
(Validation)

Parameter Predicted Value

Shake-Flask Method (OECD
107): Equilibrate in n-

LogP (Octanol/Water) 28-3.2 octanol/water at 25°C. Analyze
phases via HPLC-UV (254
nm).[1]

Turbidimetry: Dissolve in
- DMSO, titrate into PBS (pH 7.
Water Solubility Low (< 0.1 mg/mL) ) S
[1]4) until precipitation is

detected via light scattering.

Potentiometric Titration: The
electron-withdrawing aldehyde

pKa (Pyridine N) ~3.5-4.0 and chlorophenyl groups
reduce basicity relative to
pyridine (pKa 5.2).[1]

Topological Polar Surface Area 30 A2 Relevant for membrane
(TPSA) permeability modeling.[1]

Thermal Properties[1]

o Predicted Melting Point: 85°C — 105°C.

o Determination Protocol: Differential Scanning Calorimetry (DSC). Ramp 10°C/min from 40°C
to 200°C under

 Stability Warning: The aldehyde moiety is susceptible to aerobic oxidation to the carboxylic
acid (5-(2-chlorophenyl)nicotinic acid), particularly in solution or if the solid is amorphous.[1]

Synthetic Architecture: Suzuki-Miyaura Coupling

The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 5-
bromonicotinaldehyde with 2-chlorophenylboronic acid.[1]
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Reaction Mechanism & Causality[1]

Catalyst Selection (

): The bidentate ligand (dppf) prevents catalyst deactivation and tolerates the steric
hindrance of the ortho-chloro group better than

Base (

): A mild inorganic base is sufficient. Stronger bases (e.g., hydroxides) may trigger
Cannizzaro disproportionation of the aldehyde.

Solvent System (Dioxane/Water): Water is strictly required to dissolve the inorganic base and
activate the boronic acid (formation of the boronate species).

Synthetic Workflow Diagram

The following diagram illustrates the catalytic cycle and critical process decision points.

Reactants:
5-Bromonicotinaldehyde
+ 2-Chlorophenylboronic Acid

Catalyst Activation:
Pd(dppf)CI2 + Base (K2CO3)
Solvent: Dioxane/H20 (4:1)

Catalytic Cycle: eHelp: Purification
1. Oxidative Addition | Conversion >98% _, [SIONEIIIN(GHe)) Crude Ol Flash Column Chromatography
2. Transmetallation Extract (EtOAC) (Hexanes/EtOAC)
3. Reductive Elimination Wash (Brine)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of 5-(2-

Chlorophenyl)nicotinaldehyde.

Detailed Protocol

Preparation: In a 100 mL round-bottom flask, charge 5-bromonicotinaldehyde (1.0 eq) and 2-
chlorophenylboronic acid (1.2 eq).

Solvation: Add 1,4-Dioxane (10 mL/g substrate) and water (2.5 mL/g substrate).

Degassing (CRITICAL): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.
Reason: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine
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ligands.
e Activation: Add
(2.5 eq) and

(0.05 eq).

e Reaction: Heat to 90°C under inert atmosphere for 4—6 hours. Monitor via TLC (30% EtOAc
in Hexanes).

e Workup: Cool to RT. Dilute with Ethyl Acetate. Wash organic layer with water (

) and brine (

). Dry over

 Purification: Concentrate to a residue. Purify via silica gel chromatography (Gradient: 0%

40% EtOAc in Hexanes). The aldehyde typically elutes after non-polar impurities but before
the boronic acid excess.

Analytical Characterization & Quality Control

Verification of the structure requires distinguishing the specific regiochemistry of the biaryl bond
and ensuring the aldehyde is intact.

Nuclear Magnetic Resonance (NMR)
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Nucleus Key Signal (ppm) Multiplicity Assignment

Aldehydic Proton (-
1H NMR 10.15 Singlet (s) CHO). Disappearance
indicates oxidation.

Pyridine C2-H and

1H NMR 9.05, 8.80 Doublets (d) C6-H (Deshielded by
N and C=0).[1]
) Chlorophenyl aromatic
1H NMR 7.30-7.60 Multiplet (m)
protons.[1]
13C NMR ~190.0 - Carbonyl Carbon.[1]

HPLC Purity Method[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

Retention Time: Expect the product to elute later than 5-bromonicotinaldehyde due to the
lipophilic chlorophenyl addition.

Analytical Logic Flow

Use the following logic to troubleshoot purity issues.
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Isolated Solid

1H NMR (DMSO-d6)

l

Peak at ~10.1 ppm?

No / Diminished Yes

ITEyYE CEDSIE AL Aromatic Integration Correct?

(Broad singlet ~13 ppm)

PASS: Release for Use

Click to download full resolution via product page
Figure 2: Quality control decision tree for structural validation.
Handling, Stability & Safety
Signal Word: WARNING
o H-Statements (Inferred): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

o Storage: Store at 2—8°C under an inert atmosphere (Argon). Aldehydes slowly oxidize in air;
the 2-chlorophenyl group does not protect the aldehyde from autoxidation.

+ Reactivity: Avoid strong oxidizers and strong bases. Compatible with reductive amination

conditions (e.g.,

) and Wittig olefination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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